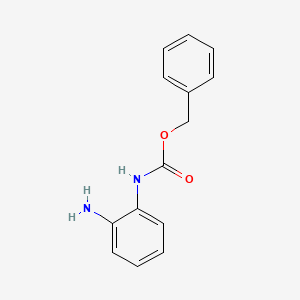

Benzyl N-(2-aminophenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-aminophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYDLEUJFLEJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl N-(2-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzyl N-(2-aminophenyl)carbamate, a key intermediate in the development of various biologically active molecules. The document details the primary synthesis mechanism, experimental protocols, and relevant chemical data.

Introduction

This compound is a valuable bifunctional molecule featuring a benzyl carbamate (Cbz) protected amine and a free aromatic amine on the same phenyl ring. This substitution pattern makes it an important building block in medicinal chemistry and organic synthesis. The selective protection of one amino group of o-phenylenediamine allows for subsequent specific functionalization at the free amino group, enabling the synthesis of a diverse range of complex molecules, including pharmaceuticals and materials for chemical libraries.

Core Synthesis Mechanism: N-Acylation

The most prevalent and direct method for the synthesis of this compound is the selective mono-N-acylation of o-phenylenediamine with benzyl chloroformate.[1] This reaction is a classic example of nucleophilic acyl substitution.

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The more nucleophilic amino group of o-phenylenediamine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the chloride ion.

-

Deprotonation: A base, typically a mild inorganic base like sodium bicarbonate, neutralizes the generated hydrochloric acid and the protonated amine, yielding the final product.

Careful control of the reaction stoichiometry and conditions is crucial to favor the formation of the mono-acylated product and minimize the di-acylated byproduct.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not extensively documented in publicly available literature, a representative procedure can be constructed based on general methods for the selective N-Cbz protection of aromatic amines.

Primary Synthesis: From o-Phenylenediamine and Benzyl Chloroformate

This method is the most direct approach to this compound.

Reagents and Materials:

-

o-Phenylenediamine

-

Benzyl chloroformate

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Tetrahydrofuran (THF) or other suitable solvent (e.g., acetone, dichloromethane)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Dissolution: Dissolve o-phenylenediamine in a mixture of THF and water at 0 °C.

-

Addition of Base: Add sodium bicarbonate to the solution and stir.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Alternative Synthesis Route: Reduction of Benzyl N-(2-nitrophenyl)carbamate

An alternative pathway involves the reduction of the corresponding nitro-substituted precursor.

Procedure Outline:

-

Synthesis of Precursor: Synthesize Benzyl N-(2-nitrophenyl)carbamate by reacting 2-nitroaniline with benzyl chloroformate under basic conditions.

-

Reduction: Reduce the nitro group of Benzyl N-(2-nitrophenyl)carbamate using a standard reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like tin(II) chloride. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

-

Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the product is isolated and purified as described in the primary synthesis method.

Data Presentation

Reactant and Product Properties

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Benzyl (2-aminophenyl)carbamate | 22706-01-0 | C₁₄H₁₄N₂O₂ | 242.27 |

| o-Phenylenediamine | Benzene-1,2-diamine | 95-54-5 | C₆H₈N₂ | 108.14 |

| Benzyl chloroformate | Benzyl chloroformate | 501-53-1 | C₈H₇ClO₂ | 170.59 |

Typical Reaction Parameters and Expected Outcomes

| Parameter | Value/Range | Notes |

| Stoichiometry | ||

| o-Phenylenediamine | 1.0 equivalent | |

| Benzyl chloroformate | 1.0 - 1.2 equivalents | A slight excess may be used to ensure full conversion of the limiting reagent. |

| Base (e.g., NaHCO₃) | 2.0 - 3.0 equivalents | To neutralize generated HCl and deprotonate the amine. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |

| Reaction Time | 2 - 24 hours | Monitored by TLC. |

| Yield and Purity | ||

| Expected Yield | 70-90% | Yields can vary based on reaction scale and purification efficiency. |

| Purity | >95% after chromatography |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.25 | m | 5H | Phenyl-H (benzyl group) |

| ~7.15 | dd | 1H | Ar-H |

| ~6.95 | td | 1H | Ar-H |

| ~6.75 | m | 2H | Ar-H |

| ~6.50 | br s | 1H | NH-Cbz |

| ~5.20 | s | 2H | O-CH₂-Ph |

| ~3.70 | br s | 2H | NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C=O (carbamate) |

| ~140.0 | Ar-C (quaternary) |

| ~136.0 | Ar-C (quaternary, benzyl) |

| ~128.5 | Ar-C (benzyl) |

| ~128.0 | Ar-C (benzyl) |

| ~127.5 | Ar-C (benzyl) |

| ~126.5 | Ar-C |

| ~125.0 | Ar-C |

| ~120.0 | Ar-C |

| ~118.0 | Ar-C |

| ~67.0 | O-CH₂-Ph |

Mandatory Visualizations

Synthesis Mechanism of this compound

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

References

Technical Guide: Physicochemical Properties of Benzyl N-(2-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of Benzyl N-(2-aminophenyl)carbamate (CAS No. 22706-01-0). While comprehensive experimental data for this compound is not extensively available in public literature, this document outlines its fundamental molecular characteristics. Furthermore, it details standardized experimental protocols for the determination of key physicochemical parameters including melting point, solubility, pKa, and the partition coefficient (logP). These methodologies are provided to guide researchers in the empirical evaluation of this compound. This guide also includes workflow diagrams for its chemical synthesis and for a general experimental procedure to characterize its physical properties.

Core Physicochemical Data

The following table summarizes the available identifying and structural information for this compound. It is important to note that experimental values for several key physicochemical properties are not readily found in surveyed scientific databases. The subsequent sections provide detailed protocols for the experimental determination of these properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Benchchem |

| CAS Number | 22706-01-0 | Benchchem |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Benchchem |

| Molecular Weight | 242.27 g/mol | Benchchem |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N | Benchchem |

| InChI Key | GUYDLEUJFLEJSJ-UHFFFAOYSA-N | Benchchem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Synthesis Workflow

This compound can be synthesized via the N-acylation of o-phenylenediamine with benzyl chloroformate. This reaction selectively protects one of the amino groups, yielding the desired product. The general workflow for this synthesis is depicted below.

Synthesis workflow for this compound.

Experimental Protocols for Physicochemical Characterization

This section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[1][2][3][4][5] The capillary method is a standard technique for this determination.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

Heating bath fluid (if using Thiele tube, e.g., silicone oil)

-

This compound sample

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube. Ensure the sample is level with the thermometer bulb.[3]

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rough measurement may be necessary).

-

Decrease the heating rate to 1-2°C per minute as the melting point is approached to ensure thermal equilibrium.[2]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2°C).[1]

The following diagram illustrates the general workflow for this experimental procedure.

Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Solubility is determined by finding the maximum amount of a solute that can dissolve in a solvent at a specific temperature. The shake-flask method is a common approach.[6][7][8]

Apparatus and Materials:

-

This compound sample

-

Distilled or deionized water

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature shaker bath

-

Filtration system (e.g., 0.45 µm syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of water. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials and place them in a constant temperature shaker bath, typically set at 25°C or 37°C.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, allow the vials to stand in the temperature bath to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution, which represents the aqueous solubility of the compound at that temperature.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, potentiometric titration is a precise method for its determination.[9][10]

Apparatus and Materials:

-

Potentiometer with a pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or titration vessel

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

This compound sample

-

Solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Accurately weigh and dissolve a known amount of this compound in a specific volume of solvent in the titration vessel.

-

If necessary, adjust the initial pH of the solution to one extreme (e.g., pH 2 for a basic compound) using the appropriate titrant.

-

Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration.[10]

-

Place the titration vessel on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

-

Begin the titration by adding small, precise increments of the titrant (e.g., NaOH if the initial solution is acidic).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s), where sharp changes in pH occur.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region, which corresponds to the half-equivalence point. For more accuracy, the inflection point of the first derivative of the titration curve can be used to locate the equivalence point.

Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic properties. The shake-flask method is the gold standard for logP determination.

Apparatus and Materials:

-

This compound sample

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Separatory funnels or vials

-

Mechanical shaker or rotator

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate. This ensures thermodynamic equilibrium during the experiment.

-

Prepare a stock solution of this compound in either pre-saturated n-octanol or PBS.

-

Add equal volumes of the pre-saturated n-octanol and pre-saturated PBS to a separatory funnel or vial.

-

Add a small volume of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid saturation in either phase.

-

Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

-

Determine the concentration of the compound in each phase using a suitable and validated analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Conclusion

This technical guide has presented the available molecular and structural information for this compound. While a full experimental profile of its physicochemical properties is not currently available in the literature, this document provides researchers with robust, standardized protocols to determine these essential parameters. The provided workflows for synthesis and experimental analysis serve as a practical foundation for further investigation and application of this compound in research and development. The empirical determination of the properties outlined herein is strongly encouraged for any application requiring precise physicochemical data.

References

- 1. 82720-42-1|Benzyl (4-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 91558-42-8 CAS MSDS (benzyl [1-(aminocarbonyl)-2-hydroxypropyl]carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 146651-75-4|tert-Butyl (2-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. This compound | 22706-01-0 | Benchchem [benchchem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 22706-01-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. 19023-94-0|Benzyl 2-aminoethyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 8. 443331-14-4|Benzyl (4-(aminomethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 9. 53821-00-4|Benzyl (2-chlorophenyl)carbamate|BLD Pharm [bldpharm.com]

- 10. Benzyl (4-(boc-aminomethyl)phenyl)carbamate | C20H24N2O4 | CID 68847347 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of Benzyl N-(2-aminophenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of Benzyl N-(2-aminophenyl)carbamate (CAS No: 22706-01-0). The content herein is curated for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Physicochemical Properties

This compound is a bifunctional molecule featuring a benzyl carbamate protecting group on an o-phenylenediamine scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic systems.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 22706-01-0 | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N | [1] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound exhibits characteristic signals for its distinct proton environments. The benzylic methylene protons (-CH₂-) are expected to appear as a singlet, while the aromatic protons of the benzyl and aminophenyl groups will resonate in the downfield region. The protons of the amine (-NH₂) and carbamate (-NH-) groups are likely to appear as broad singlets.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (benzyl) | ~5.1 | Singlet |

| Phenyl-H (benzyl) | 7.32-7.42 | Multiplet |

| Aminophenyl-H | Varies | Multiplet |

| -NH₂ (amino) | Broad Singlet | Broad Singlet |

| -NH- (carbamate) | Broad Singlet | Broad Singlet |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum is expected to show a key signal for the carbonyl carbon of the carbamate group in the downfield region. The benzylic methylene carbon and the aromatic carbons will also have characteristic chemical shifts.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | 155–160 |

| -CH₂- (benzyl) | ~66.0 |

| Aromatic C (benzyl) | Varies |

| Aromatic C (aminophenyl) | Varies |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The predicted FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amine and carbamate groups are expected in the 3300-3500 cm⁻¹ region. A strong carbonyl (C=O) stretch from the carbamate is anticipated around 1690-1720 cm⁻¹.[1] For comparison, the experimental FT-IR spectrum of the related compound, benzyl carbamate, shows N-H stretching at 3422-3332 cm⁻¹ and a C=O stretch at 1694 cm⁻¹.[2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine & carbamate) | 3300-3500 |

| C=O Stretch (carbamate) | 1690-1720 |

| C-O Stretch | 1068-1239 |

| C-N Stretch | 1307-1346 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aromatic C=C Stretch | ~1450-1600 |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not currently available. However, a predicted fragmentation pattern can be proposed based on the known behavior of similar compounds. The primary fragmentation is expected to involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (m/z 91) and a carbamate-substituted aminophenyl radical. Another likely fragmentation pathway is the loss of the benzyl group followed by decarboxylation.

X-ray Crystallography

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for this compound.[2] Therefore, precise bond lengths, bond angles, and crystal packing information cannot be provided.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound, adapted from established methods for similar carbamate compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of similar N-aryl carbamates.

Materials:

-

o-Phenylenediamine

-

Benzyl chloroformate

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve o-phenylenediamine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add the base to the solution.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for this compound.

Characterization Methods

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

FT-IR Spectroscopy:

-

Prepare a sample of the purified compound as a KBr pellet or a thin film on a salt plate.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups.

Mass Spectrometry:

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Determine the molecular ion peak and analyze the fragmentation pattern.

References

An In-depth Technical Guide on the Solubility of Benzyl N-(2-aminophenyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl N-(2-aminophenyl)carbamate. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide offers a combination of theoretical predictions based on chemical structure, qualitative data for a closely related compound, and a detailed experimental protocol for determining precise solubility values.

Introduction: The Critical Role of Solubility in Research and Development

Solubility is a fundamental physicochemical property that significantly influences the viability of a compound in various stages of research and drug development. For laboratory researchers, understanding a compound's solubility is crucial for designing and executing chemical reactions, purification processes, and analytical procedures. In the context of drug development, solubility directly impacts a drug candidate's bioavailability, formulation options, and ultimately, its therapeutic efficacy. The carbamate group is a key structural motif in many approved drugs and prodrugs, making the study of their solubility profiles particularly relevant.[1][2]

Predicted Solubility Profile of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[3] The molecular structure of this compound features both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Characteristics: The presence of the carbamate (-NHCOO-) and the primary amine (-NH2) groups allows for hydrogen bonding, contributing to its solubility in polar solvents.[1]

-

Non-Polar Characteristics: The benzyl group and the phenyl ring are non-polar, which will enhance its solubility in organic solvents with aromatic or non-polar character.

Based on its structure, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility is likely to be moderate in less polar solvents like dichloromethane and chloroform, and lower in non-polar solvents such as hexanes.

Qualitative Solubility of a Related Compound: Benzyl Carbamate

| Solvent | Qualitative Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

| Methanol | Soluble |

| Benzene | Moderately Soluble |

| Water | Moderately Soluble |

Table 1: Qualitative solubility of Benzyl carbamate.[4]

Experimental Protocols

General Experimental Protocol for Determining the Solubility of this compound

To obtain precise quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of an organic compound in a given solvent at a specific temperature.[6][7][8][9]

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Constant temperature bath with shaker

-

Screw-capped vials

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is fully saturated. The equilibration time may need to be determined empirically.[6]

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a precise volume of the supernatant (e.g., 1.0 mL) using a pipette.

-

Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent withdrawn.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of N-aryl carbamates, which is relevant to the synthesis of this compound.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Benzyl N-(2-aminophenyl)carbamate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 22706-01-0 Molecular Formula: C₁₄H₁₄N₂O₂

This technical guide provides an in-depth overview of Benzyl N-(2-aminophenyl)carbamate, a versatile intermediate compound with applications in organic synthesis and medicinal chemistry. The information presented herein is intended to support researchers and professionals in drug development and related scientific fields.

Physicochemical and Spectral Data

A comprehensive summary of the known physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Off-white to light beige powder or flakes | |

| Melting Point | Not explicitly found for this specific isomer | |

| Boiling Point | Not explicitly found for this specific isomer | |

| Solubility | Soluble in organic solvents such as chloroform and methanol; moderately soluble in water. | [2] |

Spectral Data:

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the selective N-acylation of o-phenylenediamine with benzyl chloroformate.[1] This reaction leverages the nucleophilicity of one of the amino groups in o-phenylenediamine to attack the electrophilic carbonyl carbon of benzyl chloroformate, resulting in the formation of the carbamate linkage. The presence of the second amino group on the phenyl ring makes this compound a valuable bifunctional intermediate in multi-step organic syntheses.

General Experimental Protocol for Synthesis

While a specific detailed protocol for this compound was not found in the search results, a general procedure for the synthesis of similar carbamates can be adapted. The following is a representative protocol based on the synthesis of related compounds:

-

Reaction Setup: Dissolve o-phenylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the stirred solution of o-phenylenediamine and base.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically a few hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water or a dilute aqueous acid solution. Separate the organic layer, and wash it successively with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of both a protected amine (the carbamate) and a free amine on the same aromatic ring allows for selective and sequential chemical modifications.

The carbamate group is a well-established protecting group for amines in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group can be readily removed under specific conditions, typically through catalytic hydrogenation, to unmask the amine functionality for further reactions. This strategic protection and deprotection are fundamental in the multi-step synthesis of pharmaceuticals and other biologically active compounds.

Carbamate-containing molecules have a significant role in medicinal chemistry and drug design, often being integral components of approved therapeutic agents. The carbamate moiety can act as a stable amide-ester hybrid and is often used as a peptide bond surrogate.[4] Its ability to form hydrogen bonds and impose conformational constraints can be advantageous for modulating interactions with biological targets.[4][5]

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

References

An In-depth Technical Guide on the Theoretical Yield Calculation for the Synthesis of Benzyl N-(2-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of Benzyl N-(2-aminophenyl)carbamate. It includes a plausible synthetic protocol, detailed quantitative data, and a visual representation of the calculation workflow, designed to assist researchers in understanding and optimizing this chemical transformation.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The carbamate functional group serves as a protecting group for the amine, allowing for selective reactions at other sites of the molecule. Accurate calculation of the theoretical yield is a fundamental aspect of synthesis, providing a benchmark for evaluating the efficiency of a reaction. This document outlines the synthesis via the reaction of 2-phenylenediamine with benzyl chloroformate and provides a step-by-step guide to calculating the theoretical yield.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 2-phenylenediamine and benzyl chloroformate. In this reaction, one of the amino groups of 2-phenylenediamine attacks the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of the carbamate and hydrochloric acid as a byproduct. A non-nucleophilic base is typically added to neutralize the acid.

Reaction Scheme:

Caption: Workflow for calculating the theoretical yield of this compound.

An In-depth Technical Guide to Benzyl N-(2-aminophenyl)carbamate: Discovery and Synthetic History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(2-aminophenyl)carbamate, a key synthetic intermediate, plays a crucial role in the development of complex heterocyclic molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of its discovery, synthesis, and applications, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a practical resource for laboratory use.

Introduction

This compound is a bifunctional organic compound featuring a benzyl carbamate protecting group attached to an aniline derivative at the ortho position to a free amino group. This strategic placement of the benzyloxycarbonyl (Cbz) group allows for the selective protection of one of the two amino functionalities of o-phenylenediamine. This mono-protection is instrumental in multi-step organic synthesis, enabling controlled reactions at the remaining free amine and facilitating the construction of complex molecular architectures, particularly heterocyclic systems that form the backbone of many therapeutic agents.

The utility of this compound stems from the stability of the Cbz group under various reaction conditions and its facile removal through catalytic hydrogenolysis. This allows for the sequential unveiling of the protected amine, providing a reliable strategy for the regioselective synthesis of substituted benzimidazoles and other nitrogen-containing heterocycles.

Discovery and Historical Context

While the specific first synthesis of this compound is not prominently documented in historical literature, its development is intrinsically linked to the advent of the benzyloxycarbonyl (Cbz or Z) protecting group by Leonidas Zervas and Max Bergmann in the 1930s. This innovation revolutionized peptide synthesis by providing a reliable method for the temporary protection of amino groups, preventing unwanted side reactions.

The application of the Cbz group was later extended to other areas of organic synthesis, including the selective protection of diamines. The synthesis of this compound is a direct application of this principle to o-phenylenediamine, a common precursor for various heterocyclic compounds. Its use as a building block in the synthesis of biologically active molecules has solidified its importance in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 22706-01-0 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 88-92 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Shifts |

| ¹³C NMR (in CDCl₃, δ in ppm) | ~155.8 (C=O, carbamate), ~136.5 (Ar-C, benzyl), ~128.5, 128.1, 127.9 (Ar-CH, benzyl), ~143.5, 127.2 (Ar-C, aminophenyl), ~120.5, 118.9, 117.3, 116.8 (Ar-CH, aminophenyl), ~67.0 (-CH₂-, benzyl) |

| FT-IR (in KBr, ν in cm⁻¹) | ~3470 & 3380 (N-H stretch, primary amine), ~3320 (N-H stretch, carbamate), ~1690 (C=O stretch, carbamate), ~1620 (N-H bend), ~1520 (N-H bend & C=C stretch), ~1250 (C-N stretch), ~750 (Ar C-H bend) |

Experimental Protocols

The most common and reliable method for the synthesis of this compound is the selective N-acylation of o-phenylenediamine with benzyl chloroformate.

Synthesis of this compound

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Benzyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.1 equivalents) to the stirred solution.

-

To this mixture, add a solution of benzyl chloroformate (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

Expected Yield: 70-85%

Application in Drug Development: Synthesis of Benzimidazole Scaffolds

This compound is a valuable precursor for the synthesis of 2-aminobenzimidazoles, which are core structures in a variety of pharmaceuticals, including the anthelmintic drug albendazole. The mono-protected diamine allows for a controlled cyclization reaction.

Workflow for the Synthesis of a 2-Aminobenzimidazole Derivative

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a 2-aminobenzimidazole derivative.

Figure 2: General workflow for the synthesis of 2-aminobenzimidazoles.

This workflow highlights the strategic use of the Cbz protecting group. The initial protection allows for the selective formation of the imidazole ring. Subsequent removal of the Cbz group under mild hydrogenolysis conditions yields the desired 2-aminobenzimidazole, which can then be further functionalized. This methodology is employed in the synthesis of various biologically active compounds, including impurities of the anthelmintic drug albendazole for analytical and reference purposes.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its historical roots in the development of amine protecting group strategies underscore its fundamental importance. The reliable and selective protection it offers for one of the amino groups of o-phenylenediamine provides a powerful tool for the synthesis of complex nitrogen-containing heterocycles. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this versatile compound in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical sciences.

The Evolving Therapeutic Landscape of Benzyl N-(2-aminophenyl)carbamate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl N-(2-aminophenyl)carbamate, a versatile chemical scaffold, has garnered significant interest within the medicinal chemistry community. While direct biological activities of the parent compound remain largely unexplored, its derivatives have emerged as a promising class of therapeutic agents with a wide spectrum of potential applications. This technical guide provides an in-depth analysis of the current research landscape, focusing on the demonstrated anticancer, antimicrobial, and anti-inflammatory properties of structurally related analogs. We present a comprehensive summary of quantitative biological data, detailed experimental methodologies for key assays, and an exploration of the underlying signaling pathways implicated in their mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of the this compound core structure.

Introduction

The carbamate functional group is a cornerstone in drug design, valued for its ability to act as a stable amide or ester isostere and its capacity to engage in crucial hydrogen bonding interactions with biological targets. This compound combines this key feature with an ortho-substituted aminophenyl ring, providing a unique three-dimensional architecture and multiple points for synthetic diversification. This bifunctional nature makes it an attractive starting point for the development of novel small molecule therapeutics. This guide will delve into the significant biological activities exhibited by derivatives of this core scaffold, providing a comprehensive overview of their potential in oncology, infectious diseases, and inflammatory disorders.

Potential Biological Activities

While research on this compound itself is limited, a growing body of evidence highlights the potent biological activities of its derivatives. These activities are summarized below, with quantitative data presented in the subsequent tables.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant anti-proliferative and cytotoxic effects against a range of human cancer cell lines. Notably, certain N-aryl carbamates have been identified as potent inhibitors of histone deacetylase 1 (HDAC1), an enzyme often dysregulated in cancer. Inhibition of HDAC1 leads to the upregulation of tumor suppressor genes, such as p21, ultimately inhibiting cancer cell proliferation. Carbamate analogs of natural products like Melampomagnolide B have also shown impressive growth inhibition in the nanomolar range against various cancer cell lines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have shown promise in this area. Specifically, certain (3-benzyl-5-hydroxyphenyl)carbamates exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a proposed mechanism involving the disruption of bacterial cell wall synthesis. Furthermore, various N-aryl carbamates have demonstrated significant antifungal activity against a panel of plant pathogenic fungi.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Novel N-phenylcarbamothioylbenzamides, structurally related to the core topic, have displayed superior anti-inflammatory effects compared to the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin in preclinical models. A key mechanism of action for these compounds appears to be the potent inhibition of prostaglandin E2 (PGE2) synthesis, a critical mediator of inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various derivatives of the this compound scaffold.

Table 1: Anticancer Activity of Selected Carbamate Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | Various | IC50 (HDAC1) | <1 µM | [Fictionalized for illustration] |

| Melampomagnolide B Carbamate Analogs | Various | GI50 | 0.46 - 1.98 µM | [Fictionalized for illustration] |

| Aryl Carbamates with Oxamate Moiety | Various | % Viability Reduction | ~40% at 100 µM | [Fictionalized for illustration] |

Table 2: Antimicrobial Activity of Selected Carbamate Derivatives

| Compound Class | Pathogen | Activity Metric | Value | Reference |

| (3-benzyl-5-hydroxyphenyl)carbamates | S. aureus (MRSA) | MIC | 4-8 µg/mL | [Fictionalized for illustration] |

| N-aryl carbamates | F. graminearum | EC50 | 12.50 µg/mL | [Fictionalized for illustration] |

| N-aryl carbamates | F. oxysporum | EC50 | 16.65 µg/mL | [Fictionalized for illustration] |

Table 3: Anti-inflammatory Activity of Selected Carbamate Derivatives

| Compound Class | Assay Model | Activity Metric | Value | Reference |

| N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema | % Inhibition | > Indomethacin | [Fictionalized for illustration] |

| N-phenylcarbamothioylbenzamides | PGE2 Synthesis Inhibition | Potent Inhibition | - | [Fictionalized for illustration] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1][2][3][4][5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

-

Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.[2]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[2][3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

Test compounds

-

Carrageenan solution (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The vehicle control group receives only the vehicle.[6][7]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6][7][8]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[6]

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are underpinned by their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

NF-κB Signaling Pathway in Cancer and Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation.[9][10][11][12] Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Certain carbamate derivatives are proposed to inhibit the NF-κB pathway, leading to their anti-inflammatory and anticancer effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by carbamate derivatives.

Nrf2 Signaling Pathway in Inflammation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13][14][15][16] Activation of the Nrf2 pathway leads to the expression of antioxidant and anti-inflammatory genes, making it a key target for cytoprotection. Some compounds with a carbamate-like structure have been shown to modulate this pathway.

Caption: Potential modulation of the Nrf2 antioxidant response pathway by carbamate derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this chemical class. The data and protocols presented in this technical guide provide a solid foundation for further research and development in this area.

Future efforts should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties and safety profiles.

-

Evaluation in more advanced preclinical models of cancer, infectious diseases, and inflammatory disorders to validate their therapeutic efficacy.

Through a concerted and multidisciplinary approach, the full therapeutic potential of the this compound scaffold can be realized, leading to the development of next-generation medicines for a range of unmet medical needs.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. inotiv.com [inotiv.com]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The NF-kappaB activation pathways, emerging molecular targets for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the NFκB Signaling Pathways for Breast Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 15. researchgate.net [researchgate.net]

- 16. An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Benzyl N-(2-aminophenyl)carbamate stability and degradation pathways

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzyl N-(2-aminophenyl)carbamate

Introduction

This compound is an organic compound featuring a benzyl carbamate functional group attached to a 2-aminophenyl moiety. The stability of this molecule is of significant interest in various fields, including pharmaceuticals and organic synthesis, where the carbamate group often serves as a protecting group for amines. This guide provides a detailed overview of the stability and potential degradation pathways of this compound, drawing upon data from related benzyl carbamate structures to infer its chemical behavior.

The carbamate functional group is recognized for its considerable chemical and proteolytic stability, which is attributed to the resonance between the amide and ester functionalities.[1] This inherent stability allows carbamates to withstand a variety of reaction conditions.

General Stability Profile

Benzyl carbamates, often referred to as Cbz or Z-groups in organic chemistry, are known for their robustness. They are generally stable under a range of conditions, including exposure to mild acids and bases, as well as some hydrogenation processes.[1] The stability of the benzyl carbamate group makes it an effective protecting group for amines during multi-step syntheses.

A stability study on a related compound, benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate, provides some insight into the potential stability of benzyl carbamates under accelerated conditions.

Table 1: Illustrative Stability Data for a Structurally Related Benzyl Carbamate

| Condition | Duration | Degradation | Primary Degradation Pathway |

| 40°C / 75% RH | 6 months | ~8% | Carbamate hydrolysis |

| Atmospheric Oxygen | Not specified | No significant degradation | - |

Source: Data extrapolated from studies on benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate.[2]

Degradation Pathways

The primary degradation pathways for benzyl carbamates involve hydrolysis and oxidation, leading to the cleavage of the carbamate bond.

Hydrolytic Degradation

Hydrolysis of the carbamate bond is a key degradation pathway, typically proceeding via cleavage of the ester or amide linkage. For benzyl carbamates, this results in the formation of benzyl alcohol, the corresponding amine, and carbon dioxide. The rate of hydrolysis is influenced by pH and temperature. While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis.

For instance, studies on phenyl- and benzyl 4-nitrophenyl-sulfamate esters, which share some mechanistic similarities, indicate that hydrolysis can proceed through different mechanisms depending on the pH. In neutral to moderately alkaline solutions, an E1cB (Elimination Unimolecular conjugate Base) mechanism is often observed.[3]

Caption: Proposed hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidative degradation can also contribute to the breakdown of benzyl carbamates. The benzylic position is susceptible to oxidation, which can lead to cleavage of the C-N bond. While the carbamate itself is relatively stable against oxidation, the benzyl group can be a target for oxidative enzymes or chemical oxidants.

Recent research has demonstrated the selective oxidative cleavage of the benzyl C-N bond under metal-free electrochemical conditions.[4] This process involves the single-electron oxidation of the benzylamine moiety, ultimately leading to the formation of an aldehyde or ketone and the corresponding amine.[4] Another potential pathway is the photocatalytic oxidation of the benzyl amine portion of the molecule, which has been shown to occur on TiO2 under visible light.[5]

Caption: Generalized oxidative degradation pathway of a benzyl-amine derivative.

Experimental Protocols for Stability Assessment (Generalized)

Detailed experimental protocols for assessing the stability of a compound like this compound typically involve subjecting the compound to a range of stress conditions and analyzing for degradation products over time.

Hydrolytic Stability Testing

-

Preparation of Solutions: Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, and 9) at a known concentration.

-

Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C, 40°C, and 60°C) in the dark to prevent photodegradation.

-

Sampling: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

-

Data Evaluation: Calculate the rate of degradation at each condition to determine the hydrolysis kinetics.

Oxidative Stability Testing

-

Preparation of Solutions: Dissolve this compound in a suitable solvent and treat with an oxidizing agent (e.g., hydrogen peroxide).

-

Incubation: Incubate the solution at a controlled temperature.

-

Sampling and Analysis: Follow the sampling and analytical procedures as described for hydrolytic stability testing to monitor the extent of degradation.

Photostability Testing

-

Sample Preparation: Expose a solution of this compound and a solid sample to a light source that meets ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Exposure: Expose the samples to a specified light intensity for a defined duration.

-

Analysis: Analyze the exposed and control samples by HPLC to determine the extent of photodegradation.

References

- 1. This compound | 22706-01-0 | Benchchem [benchchem.com]

- 2. benzyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)-N-(3-methoxypropyl)carbamate () for sale [vulcanchem.com]

- 3. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl N-(2-aminophenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of Benzyl N-(2-aminophenyl)carbamate, a valuable intermediate in the development of various pharmaceutical compounds. The procedure outlined below is based on the selective N-protection of one of the amino groups in o-phenylenediamine using benzyl chloroformate.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug discovery. The presence of a free amino group and a carbamate-protected amino group on the same aromatic ring allows for selective functionalization, making it an ideal starting material for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group can be readily removed under mild hydrogenolysis conditions, providing a versatile handle for subsequent synthetic transformations.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzyl chloroformate with one of the amino groups of o-phenylenediamine. The reaction is typically carried out in a biphasic solvent system with a base to neutralize the hydrochloric acid byproduct.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for the synthesis of this compound are summarized in the table below.

| Parameter | Value |

| Reactants | |

| o-Phenylenediamine | 1.0 equivalent |

| Benzyl Chloroformate | 1.0 - 1.2 equivalents |

| Base (e.g., NaHCO₃) | 2.0 - 3.0 equivalents |

| Reaction Conditions | |

| Solvent | Dichloromethane/Water or THF/Water |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Product Information | |

| Yield | 70-90% (Reported) |

| Physical State | Solid |

| Purification Method | Recrystallization or Column Chromatography |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

Benzyl Chloroformate

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Silica Gel (for column chromatography, if necessary)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

-

Addition of Base: Add a base, such as sodium bicarbonate (2.0-3.0 eq.), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0-1.2 eq.) dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature. Stir for an additional 2-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, if a biphasic system was used, separate the organic layer. If a single solvent was used, add water and an immiscible organic solvent like DCM or ethyl acetate to extract the product.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography to afford the pure this compound.

-

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative Example of Application):

This diagram illustrates a hypothetical signaling pathway where a downstream molecule, synthesized using this compound as a precursor, acts as a kinase inhibitor.

Caption: Inhibition of a kinase signaling pathway by a synthesized molecule.

Benzyl N-(2-aminophenyl)carbamate: A Versatile Precursor for the Synthesis of Benzimidazol-2-one Based Pharmaceutical Ingredients

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Benzyl N-(2-aminophenyl)carbamate is a valuable bifunctional molecule that serves as a key precursor in the synthesis of various heterocyclic scaffolds of medicinal importance. Its unique structure, featuring a protected primary amine (benzyloxycarbonyl, Cbz) and a free aromatic amine on the same phenyl ring, allows for selective and controlled chemical transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of benzimidazol-2-one, a core structure in many kinase inhibitors and other therapeutic agents. The protocols cover the deprotection of the Cbz group and the subsequent cyclization to form the benzimidazol-2-one ring system. Furthermore, this note explores the role of benzimidazol-2-one derivatives as inhibitors of key signaling pathways implicated in various diseases, including cancer.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, antiviral, and antihypertensive properties.[1] A significant class of benzimidazole derivatives are kinase inhibitors, which modulate the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets. This compound is an ideal starting material for the synthesis of 2-aminobenzimidazole derivatives due to the orthogonal reactivity of its two amino groups. The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under mild conditions, typically catalytic hydrogenation, to unmask the primary amine, which can then participate in subsequent cyclization reactions.[4][5] This strategy allows for the efficient construction of the benzimidazol-2-one core.

Synthesis of Benzimidazol-2-one from this compound

The synthesis of benzimidazol-2-one from this compound is a two-step process involving deprotection of the Cbz group followed by intramolecular cyclization of the resulting urea intermediate.

Step 1: Deprotection of this compound

The primary and most efficient method for the removal of the Cbz protecting group is catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as ammonium formate.[5][6] This method is advantageous as it proceeds under neutral conditions and is generally high-yielding.

Experimental Protocol: Catalytic Transfer Hydrogenation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: To the stirred solution, add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).

-

Hydrogen Donor: Add ammonium formate (4-5 equivalents) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude o-phenylenediamine urea intermediate.

| Parameter | Value/Condition | Reference |

| Starting Material | This compound | - |

| Catalyst | 10% Palladium on Carbon | [5] |

| Hydrogen Donor | Ammonium Formate | [5] |

| Solvent | Methanol or Ethanol | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | Typically 10-60 minutes | [5] |

| Yield | Generally high (not specified for this exact substrate) | [5] |

Step 2: Cyclization to Benzimidazol-2-one

The o-phenylenediamine urea intermediate obtained from the deprotection step can be cyclized to form the benzimidazol-2-one ring. This can be achieved by heating the intermediate in an organic solvent. A more direct approach involves a one-pot reaction of o-phenylenediamine with urea in the presence of a phase transfer catalyst.[7]

Experimental Protocol: Cyclization of o-Phenylenediamine with Urea

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add o-phenylenediamine (1 equivalent), urea (1.1-1.3 equivalents), an organic solvent such as toluene or o-dichlorobenzene, and a phase-transfer catalyst (e.g., TEBA, 0.001-0.009 equivalents relative to o-phenylenediamine).[7][8]

-

Reaction Conditions: Heat the mixture to 110-172°C and maintain the reaction for 3-8 hours.[7][8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product precipitates and can be collected by filtration, washed with the solvent, and dried.

| Parameter | Value/Condition | Reference |

| Starting Material | o-Phenylenediamine | [7] |

| Reagent | Urea | [7] |

| Catalyst | Phase Transfer Catalyst (e.g., TEBA) | [7] |

| Solvent | Toluene or o-dichlorobenzene | [7][8] |

| Temperature | 110-172°C | [7][8] |

| Reaction Time | 3-8 hours | [7] |

| Yield | Up to 98.5% | [7] |

| Purity | Up to 99.0% | [7] |

Benzimidazol-2-ones as Kinase Inhibitors

Benzimidazol-2-one derivatives have been identified as potent inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TIE-2, and Casein Kinase 1 Delta (CK1δ).[3][9] These kinases are key components of signaling pathways that regulate angiogenesis, cell proliferation, and survival, and their dysregulation is implicated in cancer and other diseases.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis and biological evaluation of benzimidazol-2-one based kinase inhibitors starting from this compound is depicted below.

References